Bienvenue dans la boutique en ligne BenchChem!

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Lipophilicity Drug-likeness ADME prediction

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 861206-23-7, C₁₂H₉Br₂N, MW 327.01 g/mol) is a heterocyclic compound belonging to the 2,3-dihydro-1H-cyclopenta[b]quinoline family. It features a tricyclic core in which a quinoline ring is fused to a partially saturated cyclopentane ring, with bromine atoms occupying the 5- and 7-positions.

Molecular Formula C12H9Br2N
Molecular Weight 327.019
CAS No. 861206-23-7
Cat. No. B2833010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
CAS861206-23-7
Molecular FormulaC12H9Br2N
Molecular Weight327.019
Structural Identifiers
SMILESC1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br
InChIInChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2
InChIKeyDAHMUJBHSOWVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 861206-23-7) — A Dual-Halogenated Cyclopentaquinoline Scaffold for Divergent Derivatization


5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 861206-23-7, C₁₂H₉Br₂N, MW 327.01 g/mol) is a heterocyclic compound belonging to the 2,3-dihydro-1H-cyclopenta[b]quinoline family . It features a tricyclic core in which a quinoline ring is fused to a partially saturated cyclopentane ring, with bromine atoms occupying the 5- and 7-positions . The 2,3-dihydro configuration reduces overall planarity and enhances conformational flexibility relative to fully aromatic analogs, while the two bromine substituents introduce steric bulk and electron-withdrawing character that jointly modulate reactivity and intermolecular interactions . This substitution pattern places the compound as a strategically bis-electrophilic intermediate for sequential or orthogonal cross-coupling chemistries, distinguishing it from mono-halogenated or non-halogenated congeners within the cyclopentaquinoline class.

Why Unsubstituted or Mono-Halogenated Cyclopentaquinolines Cannot Replace 5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline in Synthetic Programs


Simply substituting another cyclopenta[b]quinoline derivative for 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline introduces substantial risk of divergent downstream outcomes. The parent 2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 5661-06-3) displays an ACD/LogP of 3.20 and moderate lipophilicity (ACD/BCF pH 7.4 = 142.05) . Introduction of two bromine atoms at the 5- and 7-positions elevates the predicted ACD/LogP to 4.33 and ACD/BCF (pH 7.4) to approximately 2,506 , representing a >17-fold increase in predicted bioconcentration potential and significantly altered partitioning behavior. Furthermore, the 9-bromo regioisomer (CAS 18528-77-3) presents only a single C–Br coupling handle and a reported LogP of 3.49–3.88 , making it incapable of supporting sequential cross-coupling strategies that require two leaving groups with tunable reactivity. The 7,9-dichloro analog (CAS 40528-04-9), while also dihalogenated, exhibits fundamentally different C–Cl bond reactivity (bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C–Br [1]), which alters oxidative addition rates in palladium-catalyzed couplings and precludes direct one-to-one synthetic replacement. These quantitative differences in physicochemical properties and covalent reactivity mean that generic substitution across this congeneric series is not scientifically warranted.

Quantitative Differentiation Evidence: 5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline vs. Closest Analogs


Lipophilicity Elevation: ACD/LogP 4.33 vs. 3.20 for the Unsubstituted Parent Scaffold

The predicted octanol–water partition coefficient (ACD/LogP) of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is 4.33, compared to 3.20 for the unsubstituted parent compound 2,3-dihydro-1H-cyclopenta[b]quinoline . This ΔLogP of +1.13 units is attributable to the two bromine substituents and translates directly into a predicted bioconcentration factor (ACD/BCF pH 7.4) of approximately 2,506 for the dibromo compound versus 142 for the parent scaffold . The 9-bromo regioisomer shows an intermediate ACD/LogP of 3.88 , consistent with its single halogen atom.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Dual C–Br Reactivity: Two Orthogonal Coupling Handles vs. Single-Halogen Regioisomers

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline possesses two C–Br bonds positioned on the same carbocyclic ring, enabling sequential or orthogonal functionalization via palladium-catalyzed cross-coupling. Studies on 5,7-dibromoquinoline systems report good regioselectivity for Suzuki coupling at the 5-position [1]. The 5,7-dibromo substitution pattern has been exploited for sequential introduction of aryl, biphenyl, and 9,9′-dihexylfluorenyl substituents [2]. By contrast, the 9-bromo regioisomer (CAS 18528-77-3) and 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 848170-38-7) each offer only a single reactive site, and the 7,9-dichloro analog (CAS 40528-04-9) displays the inherently lower reactivity of C–Cl bonds in oxidative addition [3].

Cross-coupling chemistry Suzuki–Miyaura coupling Sequential functionalization Molecular diversity

Supplier-Reported Purity Benchmark: 98% (HPLC) Baseline for Reproducible Derivatization Chemistry

Leading suppliers report purity specifications for 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline at the 98% level (HPLC) . In comparison, the 7,9-dichloro analog (CAS 40528-04-9) is also offered at 98% purity by select vendors , while the 9-bromo regioisomer is typically supplied at 97% . The 98% specification for the target compound meets the threshold generally accepted for advanced intermediate use in multi-step synthetic sequences where impurity carry-through can compromise downstream coupling yields.

Chemical procurement Purity specification Reproducibility Intermediate quality

Scaffold Validation: Cyclopenta[b]quinoline Core as a Privileged Motif in AChE and F16BPase Inhibitor Programs

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold has been validated in multiple independent drug discovery programs. In AChE inhibitor development, compound 6h (a tacrine analog featuring the cyclopentaquinoline core) demonstrated an IC₅₀ of 3.65 nM against acetylcholinesterase, comparable to tacrine itself [1]. In the F16BPase inhibitor space, the 2,3-dihydro-1H-cyclopenta[b]quinoline moiety was identified as a suitable scaffold yielding potent inhibitors with significantly lower EGFR tyrosine kinase off-target activity compared to quinazoline-based leads [2]. Additionally, 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been explored as MTH1 inhibitors for cancer therapy in patent literature (WO2016135139A1) [3] and as photoinitiators in photopolymerizable compositions [4]. While the 5,7-dibromo derivative has not itself been profiled as a target compound in these programs, its substitution pattern makes it a direct synthetic precursor for introducing diverse aryl/heteroaryl groups at the 5- and 7-positions to explore SAR within these validated therapeutic spaces.

Acetylcholinesterase inhibition Fructose-1,6-bisphosphatase Scaffold validation Drug discovery

Predicted Physicochemical Stability: High Boiling Point and Low Vapor Pressure Favor Handling and Storage Relative to Lower-Molecular-Weight Quinolines

Predicted physicochemical data indicate that 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline has a boiling point of 415.3 ± 40.0 °C at 760 mmHg and a vapor pressure of approximately 4.81 × 10⁻⁶ mm Hg at 25 °C . The unsubstituted parent scaffold 2,3-dihydro-1H-cyclopenta[b]quinoline has a predicted boiling point of 315.1 ± 11.0 °C , approximately 100 °C lower. The substantially elevated boiling point and ultra-low vapor pressure of the dibromo derivative minimize evaporative losses during ambient-temperature handling and rotary evaporation, while also reducing inhalation exposure risk during weighing.

Physicochemical stability Storage Volatility Laboratory handling

Recommended Application Scenarios for 5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Suzuki–Miyaura Cross-Coupling for Medicinal Chemistry SAR Campaigns

When a medicinal chemistry program requires systematic exploration of substituent effects at two adjacent positions on the cyclopentaquinoline core, 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is the optimal starting material. The documented regioselectivity for Suzuki coupling at the 5-position over the 7-position in related 5,7-dibromoquinoline systems [1] enables a sequential two-step coupling strategy: first introducing aryl/heteroaryl boronic acid at C5 under controlled conditions, then performing a second coupling at C7 with a different boronate to generate a library of differentially 5,7-disubstituted analogs. This approach is directly applicable to SAR exploration within the AChE inhibitor space, where cyclopentaquinoline derivatives have shown IC₅₀ values as low as 3.65 nM , and within the F16BPase inhibitor space, where the scaffold has demonstrated potent enzyme inhibition with low EGFR off-target activity [2].

Synthesis of Extended π-Conjugated Chromophores for Optoelectronic Materials Research

The 5,7-dibromo substitution pattern provides a suitable platform for constructing donor–π–acceptor systems through double Suzuki coupling. Published work on 8-benzyloxy-5,7-dibromoquinoline demonstrates the feasibility of introducing phenyl, biphenyl, and 9,9′-dihexylfluorenyl substituents at both the 5- and 7-positions [1]. The cyclopenta[b]quinoline core of the target compound offers a distinct electronic structure compared to simple quinoline scaffolds, potentially enabling fine-tuning of HOMO–LUMO gaps and photophysical properties. Researchers developing organic light-emitting diode (OLED) emitters, fluorescent probes, or organic semiconductor materials can leverage the two C–Br handles to install electronically diverse aryl groups and rapidly generate a series of extended chromophores for structure–property relationship studies [1].

One-Pot Double Functionalization for Efficient Access to 5,7-Disubstituted Cyclopentaquinoline Libraries

For synthetic groups prioritizing throughput and step-economy, the target compound is compatible with one-pot double Suzuki coupling protocols. Studies on 5,7-dibromoquinolines have demonstrated that double Suzuki couplings can be achieved under standard conditions, providing convergent access to symmetrically or sequentially 5,7-disubstituted products in a single synthetic operation [1]. This approach is particularly valuable when the desired final compounds feature identical substituents at both positions or when screening campaigns benefit from rapid generation of symmetrical analog pairs. The higher reactivity of C–Br relative to C–Cl bonds ensures that coupling proceeds under milder conditions than would be required for the corresponding 7,9-dichloro analog, reducing the risk of thermal degradation of sensitive functional groups.

Late-Stage Diversification of Advanced Intermediates in Multi-Step Synthesis

In convergent synthetic routes where a complex cyclopentaquinoline intermediate is constructed early and diversified late, the dual-brominated scaffold offers a strategic advantage. Because both C–Br bonds are installed at the stable oxidation state of the dihydrocyclopentaquinoline core, the compound can be carried through multiple synthetic transformations of the cyclopentane ring or quinoline nitrogen prior to cross-coupling. The high predicted boiling point (415 °C) and low vapor pressure [1] facilitate its handling through concentration steps and chromatographic purification without significant mass loss. This late-stage diversification strategy is particularly suited to programs where the cyclopentaquinoline core has been validated in multiple therapeutic contexts—including AChE inhibition , F16BPase inhibition [2], and MTH1 inhibition [3]—and where introduction of diverse aryl substituents at the final step enables rapid exploration of selectivity and potency.

Quote Request

Request a Quote for 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.